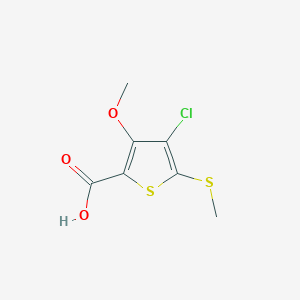

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-5-(methylthio)thiophene-2-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but lacking the chlorine, methoxy, and methylthio substituents.

4-Chloro-3-methoxythiophene-2-carboxylic acid: Similar structure but without the methylthio group.

3-Methoxy-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chlorine substituent.

Uniqueness: The presence of chlorine, methoxy, and methylthio groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Biological Activity

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with various substituents, including a chlorine atom, a methoxy group, and a methylthio group. Its unique structure contributes to its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential applications.

- Molecular Formula : C₇H₇ClO₃S₂

- Molecular Weight : 238.71 g/mol

The compound features a thiophene ring, which enhances its reactivity and interaction with biological systems due to the presence of sulfur and various functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Cell Cycle Modulation : Initial findings indicate that it may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity:

| Cell Line | IC₅₀ Value (µM) | Observations |

|---|---|---|

| A549 | 25 | Induced apoptosis |

| HCT116 | 15 | Significant growth inhibition |

| MCF7 | 30 | Moderate cytotoxicity |

These results indicate that the compound has selective cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that this compound could be developed as an antimicrobial agent.

Comparative Analysis with Analog Compounds

When compared with structurally similar compounds, this compound shows distinct biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-thiophene-2-carboxylic acid | Chlorine and carboxylic acid on thiophene ring | Simpler structure without additional substituents |

| 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene | Difluoromethoxy group instead of methoxy | Potentially different biological activity due to fluorine |

| 4-Chloro-3-methoxy-thiophene | Lacks carboxylic acid functionality | More hydrophobic, potentially different solubility |

The unique combination of functional groups in this compound enhances its utility in targeted applications.

Properties

Molecular Formula |

C7H7ClO3S2 |

|---|---|

Molecular Weight |

238.7 g/mol |

IUPAC Name |

4-chloro-3-methoxy-5-methylsulfanylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H7ClO3S2/c1-11-4-3(8)7(12-2)13-5(4)6(9)10/h1-2H3,(H,9,10) |

InChI Key |

LLKMPKUBANFCMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC(=C1Cl)SC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.